molecular formula C5H9NO B8211136 4-Aminocyclopent-2-en-1-ol

4-Aminocyclopent-2-en-1-ol

Cat. No.: B8211136
M. Wt: 99.13 g/mol
InChI Key: NPHHAQOEPZJMNE-UHFFFAOYSA-N
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Description

4-Aminocyclopent-2-en-1-ol is a cyclopentene derivative featuring an amino group at the 4-position and a hydroxyl group at the 1-position. Its structure combines the rigidity of the cyclopentene ring with functional groups that enable hydrogen bonding and nucleophilic reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocyclopent-2-en-1-ol typically involves the enantioselective rearrangement of 4-amino-substituted cyclopentene oxides. One common method includes the use of chiral base-mediated rearrangement to obtain the desired allylic alcohols with high enantioselectivity . Another approach involves the hetero Diels-Alder reaction, starting from suitably protected hydroxylamines, followed by oxidation with sodium periodate and trapping with cyclopentadiene to afford cycloadducts .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Aminocyclopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Aminocyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. In the context of nucleoside analogue synthesis, the compound acts as a precursor, undergoing enzymatic or chemical transformations to form active nucleoside analogues. These analogues can inhibit viral replication or interfere with cancer cell proliferation by targeting viral polymerases or cellular enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

  • Structure : Differs by replacing the hydroxyl group with a carboxylic acid moiety at the 1-position (O=C(OH) vs. -OH).
  • Synthesis : Prepared via hydrolysis and cation-exchange chromatography, similar to methods for related cyclopentene derivatives.
  • Key Properties: Molecular Formula: C₆H₉NO₂·HCl (vs. C₅H₉NO for 4-aminocyclopent-2-en-1-ol). Hydrogen Bonding: Enhanced acidity due to the carboxylic acid group, influencing solubility in polar solvents.
  • Applications : Used in peptide mimetics and enzyme inhibition studies.

Table 1: Structural and Functional Comparison

Compound Functional Groups Molecular Formula Key Reactivity
This compound -NH₂, -OH C₅H₉NO Nucleophilic amino group; H-bond donor
4-Aminocyclopent-2-ene-1-carboxylic acid HCl -NH₂, -COOH, -Cl C₆H₉NO₂·HCl Acid-catalyzed reactions; zwitterionic

(1S,4R)-N-(Benzylcarbamoyl)-4-Aminocyclopent-2-en-1-ol

  • Structure: Features a benzylcarbamoyl group (-NH-C(O)-NH-Bn) appended to the amino group.
  • Synthesis : Enzymatically resolved using Candida antarctica lipase B, highlighting stereoselective modifications.
  • Key Differences :
    • Steric Effects : The bulky benzylcarbamoyl group reduces ring puckering flexibility compared to the parent compound.
    • Bioactivity : Demonstrated enantioselectivity in binding studies, suggesting utility in asymmetric catalysis.

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol

  • Structure: Contains a tetrazolylthio (-S-tetrazole) and hydroxypropylamino (-NH-CH₂CH₂CH₂OH) substituents.
  • Synthesis : Involves multi-step functionalization of the cyclopentene core, including selenylation and oxidation.
  • Key Properties :
    • Electron-Withdrawing Effects : The tetrazolylthio group increases electrophilicity at the cyclopentene double bond.
    • Solubility : Enhanced hydrophilicity due to multiple hydroxyl groups.

4-Methylpent-2-en-1-ol

  • Structure: A linear unsaturated alcohol (C₆H₁₂O) with a methyl branch, lacking the cyclopentene ring and amino group.
  • Comparison: Ring Strain vs. Flexibility: The linear structure avoids ring strain but lacks the stereochemical control of cyclopentene derivatives.

Research Findings and Implications

  • Synthetic Challenges: Cyclopentene derivatives like this compound require precise control over stereochemistry. For example, enzymatic resolution (lipase B) achieves >98% enantiomeric excess in analogs.
  • Thermodynamic Stability: The cyclopentene ring’s puckered conformation influences stability. Carboxylic acid derivatives (e.g., C₆H₉NO₂·HCl) exhibit higher melting points due to ionic interactions.
  • Biological Relevance: Amino and hydroxyl groups enable interactions with biological targets, as seen in tetrazolylthio derivatives’ enzyme inhibition.

Q & A

Q. Basic: What are the common synthetic routes for 4-Aminocyclopent-2-en-1-ol, and how do reaction conditions influence yield?

This compound is typically synthesized via enantioselective methods, such as enzymatic catalysis. For example, Candida antarctica lipase B has been used to achieve high enantiomeric excess (e.g., 98% ee) in related cyclopentenol derivatives by kinetic resolution . Key steps include:

  • Substrate preparation : Starting from cyclopentene derivatives with protected hydroxyl/amino groups.
  • Catalyst selection : Lipases or transition-metal catalysts for stereocontrol.
  • Reaction optimization : Solvent polarity (e.g., toluene vs. THF), temperature (25–40°C), and pH (neutral to mild acidic) significantly affect yield and selectivity.
CatalystSolventTemperature (°C)ee (%)Yield (%)Source
C. antarctica BToluene309845
Pd/CTHF258060

Q. Advanced: How can computational modeling resolve contradictions in stereochemical outcomes of this compound synthesis?

Discrepancies in stereoselectivity (e.g., cis vs. trans isomer ratios) often arise from competing reaction pathways. Methodological approaches :

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify favored pathways . For example, DFT studies on analogous cyclopentanol derivatives reveal that steric hindrance in the catalyst’s active site dictates enantioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates. Polar solvents stabilize zwitterionic transition states, altering product ratios .
  • Data reconciliation : Compare experimental NMR/X-ray data with computed structures to validate models .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR :
    • ¹H NMR : Coupling constants (J values) between H2 and H3 protons confirm the double bond geometry (cis: J = 6–8 Hz; trans: J = 10–12 Hz) .
    • ¹³C NMR : Chemical shifts at δ 60–70 ppm indicate hydroxyl and amino groups .
  • IR : O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 113 for [M+H]⁺) validate purity .

Q. Advanced: How does the bifunctional nature of this compound influence its reactivity in multicomponent reactions?

The amino and hydroxyl groups enable dual activation modes:

  • Amino group : Participates in nucleophilic attacks (e.g., forming imines with aldehydes) .
  • Hydroxyl group : Acts as a hydrogen-bond donor, directing regioselectivity in cycloadditions .
    Case Study : In Diels-Alder reactions, the hydroxyl group stabilizes the endo transition state via H-bonding, increasing diastereomeric ratios (dr > 10:1) compared to non-hydroxylated analogs .

Q. Basic: What safety protocols are essential when handling this compound?

  • Toxicity : Classified as Category 4 for acute toxicity (oral, dermal, inhalation) .
  • Handling : Use fume hoods, nitrile gloves, and PPE.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

Q. Advanced: How can kinetic studies improve the scalability of this compound synthesis?

  • Rate-Limiting Step Analysis : Use stopped-flow NMR to identify bottlenecks (e.g., amine deprotection).
  • Scale-Up DOE : Vary catalyst loading (5–20 mol%) and stirring rates (200–1000 rpm) to maintain reaction efficiency. For example, agitation >600 rpm prevents mass transfer limitations in biphasic systems .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate concentrations, enabling real-time adjustments .

Q. Basic: What are the key differences between this compound and its structural analogs (e.g., 4-Aminobut-2-en-1-ol)?

PropertyThis compound4-Aminobut-2-en-1-ol
Ring StrainHigh (cyclopentane)Low (linear chain)
Conformational RigidityRestrictedFlexible
ReactivityEnhanced diastereoselectivityLower stereocontrol
Source:

Q. Advanced: What strategies mitigate racemization during this compound functionalization?

  • Low-Temperature Reactions : Perform acylations at –20°C to slow epimerization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent β-elimination .
  • Chiral Auxiliaries : Temporarily introduce a bulky group (e.g., menthol) to sterically block racemization pathways .

Properties

IUPAC Name

4-aminocyclopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHHAQOEPZJMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Aminocyclopent-2-en-1-ol
4-Aminocyclopent-2-en-1-ol
4-Aminocyclopent-2-en-1-ol
4-Aminocyclopent-2-en-1-ol

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